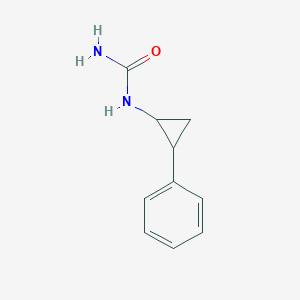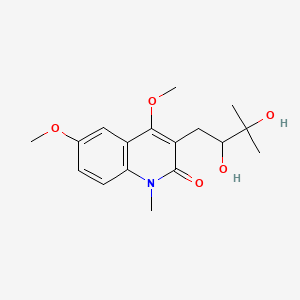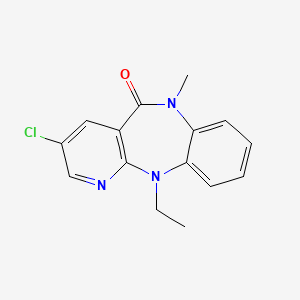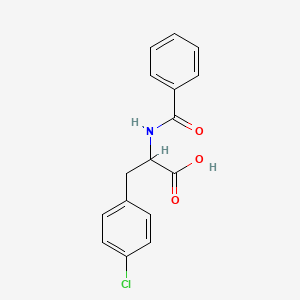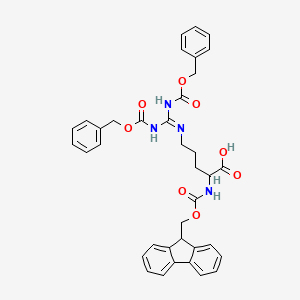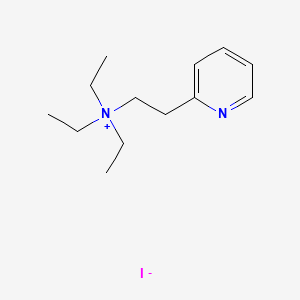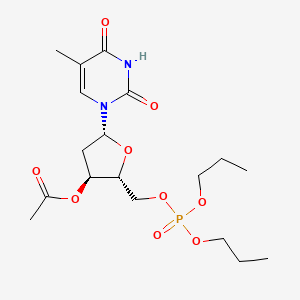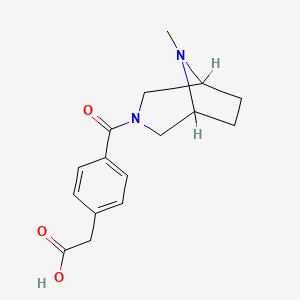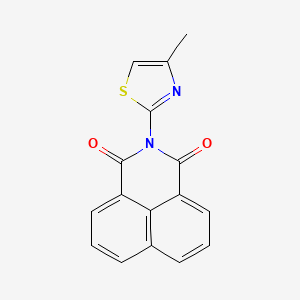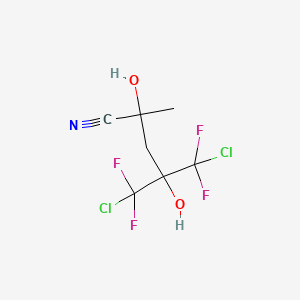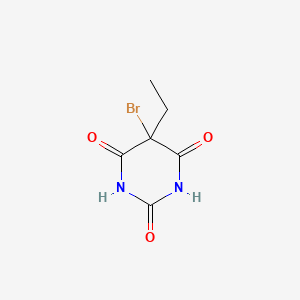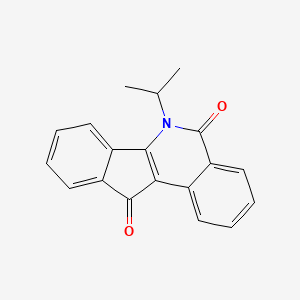
6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes an indenoisoquinoline core with an isopropyl group attached. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indenoisoquinoline Core: This step involves the cyclization of appropriate starting materials to form the indenoisoquinoline skeleton. Reagents such as palladium catalysts and specific ligands are often used to facilitate this cyclization.
Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions. This can be achieved using isopropyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Oxidation and Functionalization: The final steps involve oxidation and functionalization to achieve the desired dione structure. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reduction reactions can convert the dione to corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, organic peroxides, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety as a drug candidate.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes. For example, it may inhibit enzymes responsible for cell proliferation in cancer cells.
Pathways Involved: The compound can modulate signaling pathways that regulate cell growth, apoptosis, and other cellular functions. It may interfere with pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione: Unique due to its specific isopropyl group and dione structure.
Indenoisoquinoline Derivatives: Compounds with similar core structures but different substituents.
Isoquinoline Alkaloids: Naturally occurring compounds with isoquinoline cores, such as berberine and papaverine.
Uniqueness
This compound stands out due to its specific structural features, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
81721-75-7 |
|---|---|
Formule moléculaire |
C19H15NO2 |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
6-propan-2-ylindeno[1,2-c]isoquinoline-5,11-dione |
InChI |
InChI=1S/C19H15NO2/c1-11(2)20-17-13-8-4-5-9-14(13)18(21)16(17)12-7-3-6-10-15(12)19(20)22/h3-11H,1-2H3 |
Clé InChI |
GPCOFUCNWMIGSE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C(C3=CC=CC=C3C1=O)C(=O)C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine](/img/structure/B12807086.png)
